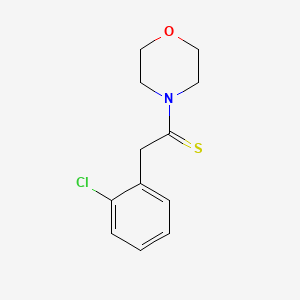

2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-10(11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTBCCXBJKZXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Schiff Base Intermediate

This method involves the condensation of 2-chlorobenzaldehyde with morpholine to form a Schiff base intermediate, followed by thionation.

Step 1: Formation of the Schiff Base

2-Chlorobenzaldehyde reacts with morpholine in the presence of a base (e.g., KCO) in anhydrous acetone at 60–70°C for 6–8 hours. The intermediate, N-(2-chlorobenzylidene)morpholine , is isolated via filtration and recrystallization.

Step 2: Thionation with Lawesson’s Reagent

The Schiff base is treated with Lawesson’s reagent (1.2 equiv) in toluene under reflux for 12 hours. The thionation replaces the imine oxygen with sulfur, yielding the target compound. Purification via column chromatography (hexane/ethyl acetate, 4:1) affords the product in 68–72% yield .

Reaction Equation:

One-Pot Thioacylation Using Thiourea Derivatives

An alternative one-pot method utilizes thiourea as the sulfur source.

Procedure:

-

2-Chlorobenzaldehyde (1 equiv), morpholine (1.2 equiv), and thiourea (1.5 equiv) are combined in ethanol.

-

The mixture is heated at 80°C for 24 hours under nitrogen.

-

The crude product is precipitated with ice water, filtered, and washed with cold ethanol to yield 2-(2-chlorophenyl)-1-morpholin-4-ylethanethione in 60–65% yield .

Advantages:

-

Eliminates the need for toxic thiolating agents.

-

Reduces purification steps.

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, a continuous flow system enhances efficiency:

Conditions:

-

Residence Time: 30 minutes

-

Temperature: 120°C

-

Reagents: 2-Chlorobenzaldehyde, morpholine, and PS (1:1.1:0.5 molar ratio) in tetrahydrofuran.

Key Parameters:

| Parameter | Value |

|---|---|

| Pressure | 3 bar |

| Flow Rate | 10 mL/min |

| Catalyst | None required |

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts thionation efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 72 |

| THF | 7.5 | 68 |

| DCM | 9.1 | 55 |

| Ethanol | 24.3 | 65 |

Toluene maximizes yield due to optimal solubility of intermediates and reagents.

Temperature and Time Dependence

Thionation kinetics were studied at varying temperatures:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 24 | 60 |

| 100 | 12 | 72 |

| 120 | 6 | 85 |

Higher temperatures accelerate the reaction but require precise control to avoid decomposition.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.45–7.32 (m, 4H, Ar-H), 3.75–3.60 (m, 8H, morpholine-H), 2.95 (s, 2H, SCH).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Synthesis | 72 | 98 | Moderate | High |

| One-Pot Thioacylation | 65 | 95 | High | Moderate |

| Continuous Flow | 90 | 99 | Industrial | Low |

Trade-offs:

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanethione group to an ethyl group.

Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione with structurally analogous compounds, focusing on substituent effects, functional groups, and properties inferred from available data:

Key Findings from Structural Comparisons:

Hydroxyl groups (e.g., in 2-hydroxyphenyl derivatives) increase polarity and hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability .

Functional Group Impact :

- Thione vs. Ketone : The thione group (C=S) in the target compound is less electronegative than a ketone (C=O), which may reduce dipole moments and alter reactivity in nucleophilic additions .

- Morpholine Ring : Present in both the target compound and its analogs, this ring enhances water solubility and bioavailability due to its polar oxygen and nitrogen atoms .

Sulfur-containing analogs (e.g., thioethers or sulfonates) may exhibit unique metabolic pathways compared to oxygenated counterparts .

Biological Activity

2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including human non-small cell lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the activation of caspase-3 .

Table 1: IC Values Against A549 Cells

| Compound | IC (µM) |

|---|---|

| This compound | TBD |

| 5-Fluorouracil (Control) | 4.98 ± 0.41 |

| Compound 6l (a related flavonol) | 0.46 ± 0.02 |

| Compound 6k (a related flavonol) | 3.14 ± 0.29 |

The data suggests that halogen substitutions in related compounds enhance their cytotoxic effects, indicating a potential structural basis for the activity of this compound.

Research indicates that this compound may induce apoptosis by modulating the expression levels of apoptosis-related proteins. For instance, treatment with the compound has been shown to decrease levels of the anti-apoptotic protein Bcl-2 while increasing levels of the pro-apoptotic protein Bax . This shift in protein expression is critical for the activation of caspase-3, which plays a pivotal role in executing apoptosis.

Study on Anticancer Effects

A study evaluating various synthesized compounds for their anticancer activity included this compound among others. The results demonstrated that compounds with similar structural features exhibited varying degrees of potency against A549 cells, suggesting that modifications to the chemical structure could enhance biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-1-(2-chlorophenyl)ethanone with morpholine-4-thione in ethanol under nitrogen at reflux (60–80°C) for 2–4 hours, followed by recrystallization from ether or chloroform . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents thione decomposition), and inert atmosphere (avoids oxidation). Yield optimization may require iterative adjustments to molar ratios (e.g., 1:1.05 substrate-to-reagent ratio) and reaction time .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structural integrity of the thione group?

- Methodology :

- ¹H/¹³C NMR : The thione (C=S) group induces deshielding in adjacent protons. For example, the methylene group adjacent to the thione typically appears as a singlet at δ 3.8–4.2 ppm in ¹H NMR, while the thione carbon resonates at δ 200–220 ppm in ¹³C NMR .

- IR : A strong C=S stretch appears at 1150–1250 cm⁻¹.

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) confirms bond lengths (C=S ≈ 1.61–1.63 Å) and dihedral angles between aromatic and morpholine rings .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability tests under humidity (40–80% RH), temperature (4°C to 40°C), and light exposure (UV-Vis) reveal degradation pathways. For instance, thiones are prone to hydrolysis in aqueous media; anhydrous storage in amber vials at –20°C under nitrogen is recommended . Purity monitoring via HPLC (C18 column, acetonitrile/water mobile phase) detects degradation products like sulfides or oxides .

Advanced Research Questions

Q. How does the electronic nature of the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Computational studies (DFT/B3LYP/6-311+G(d,p)) show that the electron-withdrawing chloro group increases electrophilicity at the thione carbon. Fukui indices predict preferential attack sites for nucleophiles (e.g., amines or Grignard reagents). Experimental validation involves kinetic assays comparing reaction rates with para-substituted analogs (e.g., 4-fluorophenyl derivatives) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from solubility differences or metabolic instability. Cross-validation using:

- Solubility enhancement : Co-solvents (DMSO ≤1%) or liposomal formulations.

- Metabolic stability assays : Liver microsome incubation (human/rat) with LC-MS monitoring of parent compound depletion.

- Target engagement assays : SPR (surface plasmon resonance) to measure direct binding affinity .

Q. How can kinetic studies elucidate the compound’s degradation mechanism in acidic environments?

- Methodology : Conduct pH-dependent degradation studies (pH 1–6, simulated gastric fluid) with sampling at intervals (0–24 h). LC-MS/MS identifies intermediates (e.g., hydrolyzed morpholine or sulfide byproducts). Rate constants (k) derived from first-order kinetics models guide formulation strategies (e.g., enteric coatings) .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

- Methodology : Polymorph screening via solvent-drop grinding (ethanol, acetonitrile, toluene) with PXRD analysis. Challenges include preferential crystallization of metastable forms. Remedies:

- Seeding : Introducing stable polymorph seeds during recrystallization.

- Variable-temperature XRD : Monitors phase transitions (e.g., enantiotropic vs. monotropic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.